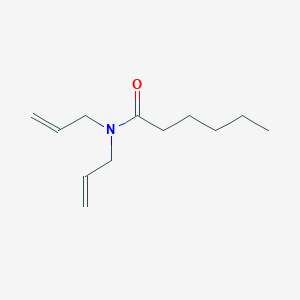

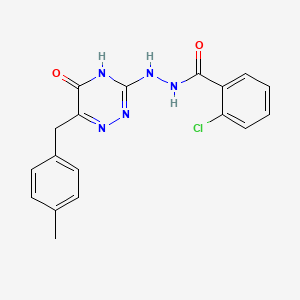

![molecular formula C24H21ClN4O3S B2475590 2-(((3-(3-Chlorphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-on CAS No. 1030121-69-7](/img/structure/B2475590.png)

2-(((3-(3-Chlorphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H21ClN4O3S and its molecular weight is 480.97. The purity is usually 95%.

BenchChem offers high-quality 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese und Katalyse

Pinacol-Boronsäureester, einschließlich der in Frage stehenden Verbindung, dienen als wertvolle Bausteine in der organischen Synthese. Während es viele Protokolle für die Funktionalisierung der Deboronierung von Alkyl-Boronsäureestern gibt, ist die Protodeboronierung weniger erforscht. Jüngste Forschungsarbeiten haben jedoch Licht auf diesen Bereich geworfen. Insbesondere die katalytische Protodeboronierung von 1°, 2° und 3° Alkyl-Boronsäureestern wurde mit einem radikalischen Ansatz erreicht . Diese Weiterentwicklung eröffnet neue Möglichkeiten für die synthetische Chemie und ermöglicht Transformationen, die die wertvolle Bor-Einheit im Produkt erhalten.

Alken-Hydromethylierung

Die Hydromethylierung von Alkenen ist eine wertvolle Transformation, aber die Erzielung der Anti-Markovnikov-Selektivität bleibt eine Herausforderung. Interessanterweise kann das für die Protodeboronierung von Alkyl-Boronsäureestern entwickelte Protokoll mit einer Matteson-CH₂-Homologisierung kombiniert werden, um eine formale Anti-Markovnikov-Alken-Hydromethylierung zu erreichen. Diese Transformation wurde erfolgreich auf methoxygeschütztes (−)-Δ8-THC und Cholesterin angewendet . Die Fähigkeit, selektiv eine Methylgruppe am weniger substituierten Kohlenstoff eines Alkens einzuführen, ist für synthetische Chemiker von Bedeutung.

Totalsynthese von Naturstoffen

Die Protodeboronierungsreaktion der Verbindung hat in der formalen Totalsynthese von Naturstoffen Anwendung gefunden. Zum Beispiel:

Antimykobakterielle Aktivität

Obwohl nicht direkt mit der chemischen Synthese der Verbindung zusammenhängend, ist es erwähnenswert, dass Thieno[2,3-d]pyrimidin-4(3H)-one (eine Klasse von Verbindungen mit strukturellen Ähnlichkeiten) eine vielversprechende antimykobakterielle Aktivität gezeigt haben. Verbindungen wie 13b und 29e zeigten eine sehr gute antimykobakterielle Aktivität mit MIC-Werten im Bereich von 6–8 μM. Dies deutet darauf hin, dass das Thienopyrimidinon-Gerüst für die Entwicklung von Antituberkulose-Medikamenten weiter untersucht werden könnte .

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various proteins and receptors, such asATF4 and NF-kB proteins . These proteins play crucial roles in cellular processes like inflammation and stress response.

Mode of Action

It’s suggested that the compound may exert its effects through the inhibition ofER stress , apoptosis , and the NF-kB inflammatory pathway . This implies that the compound may bind to its targets and modulate their activity, leading to changes in these cellular processes.

Biochemical Pathways

The compound appears to affect several biochemical pathways. It seems to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . These molecules are key players in the inflammatory response, suggesting that the compound may have anti-inflammatory properties.

Pharmacokinetics

Similar compounds have been evaluated for their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion . These properties can significantly impact the bioavailability of the compound and its ability to reach its targets in the body.

Result of Action

The compound appears to have promising neuroprotective and anti-inflammatory properties . It has been shown to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These results suggest that the compound may protect neuronal cells from damage and death.

Eigenschaften

IUPAC Name |

2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methylbutyl)-[1]benzofuro[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN4O3S/c1-14(2)10-11-29-23(30)21-20(17-8-3-4-9-18(17)31-21)27-24(29)33-13-19-26-22(28-32-19)15-6-5-7-16(25)12-15/h3-9,12,14H,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDFFYLWTIBGOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC4=NC(=NO4)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2475512.png)

azanide](/img/structure/B2475513.png)

![N-[(furan-2-yl)methyl]-4-(N-methyl4-methylbenzenesulfonamido)benzamide](/img/structure/B2475514.png)

![1-(benzo[d]isoxazol-3-yl)-N-(3-methylisoxazol-5-yl)methanesulfonamide](/img/structure/B2475523.png)

![5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine](/img/structure/B2475527.png)

![N-(2-chlorophenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2475528.png)

![3-[(2,4-difluorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2475529.png)

![4-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2475530.png)